3-Benzyloxy-5-bromo-2-fluoropyridine

Medicinal Chemistry Lipophilicity ADME

A tri-substituted pyridine featuring orthogonal C2-fluorine and C5-bromine handles for sequential SNAr and cross-coupling. Its 3-benzyloxy group enables efficient hydrophobic pocket engagement in kinase programs, while high LogP supports CNS penetration. Ideal for building diverse 2,3,5-trisubstituted libraries and late-stage diversification in c-MET/ALK/p38α MAPK inhibitor campaigns.

Molecular Formula C12H9BrFNO
Molecular Weight 282.11 g/mol
CAS No. 1428532-92-6
Cat. No. B1378504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyloxy-5-bromo-2-fluoropyridine
CAS1428532-92-6
Molecular FormulaC12H9BrFNO
Molecular Weight282.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)F
InChIInChI=1S/C12H9BrFNO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyXCCUAQPTKFITSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyloxy-5-bromo-2-fluoropyridine (CAS 1428532-92-6): Key Properties and Identity for Procurement


3-Benzyloxy-5-bromo-2-fluoropyridine (CAS 1428532-92-6) is a tri-substituted pyridine derivative bearing a benzyloxy group at the 3-position, a bromine at the 5-position, and a fluorine at the 2-position . It possesses a molecular weight of 282.11 g/mol and a calculated LogP of 3.87, indicating pronounced lipophilicity relative to non-benzyloxy analogs . This compound serves as a versatile synthetic intermediate, with the benzyloxy moiety offering a protective group strategy for late-stage hydroxyl unveiling, while the ortho-fluorine and para-bromine substituents provide orthogonal handles for sequential nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions .

Critical Procurement Insight: Why 3-Benzyloxy-5-bromo-2-fluoropyridine Cannot Be Interchanged with Other Benzyloxy-Pyridine Isomers


Substitution patterns on the pyridine ring profoundly influence both chemical reactivity and biological target engagement. While numerous isomers share the molecular formula C12H9BrFNO—including 5-(Benzyloxy)-3-bromo-2-fluoropyridine [1] and 6-(Benzyloxy)-3-bromo-2-fluoropyridine (CAS 1881291-08-2) [2]—their divergent regiochemistry alters key properties such as logP, polar surface area, and the steric environment around reactive handles. Critically, structure-activity relationship (SAR) studies on 2-amino-3-benzyloxypyridine kinase inhibitors demonstrate that the 3-benzyloxy vector is essential for achieving a favorable ligand efficiency (LE) by accessing a specific hydrophobic pocket; moving this group to alternative positions on the pyridine ring is expected to disrupt this critical interaction [3]. Consequently, these isomers are not functionally interchangeable in advanced medicinal chemistry campaigns, and procurement decisions must be guided by the precise substitution pattern required for the intended synthetic route or biological target.

Quantitative Differentiation Evidence for 3-Benzyloxy-5-bromo-2-fluoropyridine vs. Closest Analogs


LogP and Lipophilicity: A 34% Increase vs. 5-Bromo-2-fluoropyridine Core

The introduction of the 3-benzyloxy group dramatically increases the compound's lipophilicity. The target compound has a calculated LogP of 3.87, compared to the core scaffold, 5-Bromo-2-fluoropyridine, which has a LogP of 1.85. This 34% increase in LogP value enhances membrane permeability, a critical parameter in central nervous system (CNS) drug discovery and other programs requiring blood-brain barrier penetration .

Medicinal Chemistry Lipophilicity ADME

Ligand Efficiency and Kinase Pocket Binding: Class-Level Advantage of 3-Benzyloxy Substitution

SAR studies on c-MET and ALK kinase inhibitors reveal that a 3-benzyloxy group on a 2-aminopyridine core provides a more direct vector into a key hydrophobic pocket, resulting in superior ligand efficiency (LE) compared to alternative moieties like the 2,6-dichlorophenyl group found in earlier lead PHA-665752. The 3-benzyloxypyridine series was specifically designed to achieve these key interactions, leading to the discovery of crizotinib (PF-02341066) with potent in vitro and in vivo activity [1]. While direct data for the target compound is unavailable, this class-level evidence strongly suggests that the 3-benzyloxy-2-fluoropyridine scaffold is a privileged motif for accessing this binding mode, in contrast to isomers with the benzyloxy group at other positions.

Kinase Inhibitor Structure-Based Drug Design Ligand Efficiency

Reactivity Orthogonality: Dual SNAr and Cross-Coupling Handles for Iterative Synthesis

The presence of a fluorine at the 2-position and a bromine at the 5-position creates a powerful orthogonal reactivity profile. Fluorine substituents on pyridines are susceptible to nucleophilic aromatic substitution (SNAr) , while bromine substituents are ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations [1]. This contrasts with the 5-(Benzyloxy)-3-bromo-2-fluoropyridine isomer, where the bromine is at the 3-position and may exhibit different reactivity due to altered electronic and steric environments, potentially impacting regioselectivity in multi-step syntheses [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Primary Application Scenarios for 3-Benzyloxy-5-bromo-2-fluoropyridine in Scientific and Industrial Research


Late-Stage Functionalization of Kinase Inhibitor Scaffolds

This compound is ideally suited as a late-stage diversification intermediate for kinase inhibitor programs, particularly those targeting c-MET, ALK, or p38α MAP kinases. Its 3-benzyloxy group has been validated in the design of clinical candidate crizotinib to achieve a more efficient binding vector to a key hydrophobic pocket [1]. The presence of orthogonal reactive handles (C2-fluorine and C5-bromine) allows for sequential introduction of diverse amine and aryl groups to explore SAR and optimize potency, selectivity, and ADME properties .

Synthesis of CNS-Penetrant Drug Candidates

With a calculated LogP of 3.87 [1], this intermediate provides a significant lipophilicity advantage over its core precursor, 5-Bromo-2-fluoropyridine (LogP = 1.85) . This property is highly desirable for medicinal chemists aiming to synthesize compounds capable of crossing the blood-brain barrier. The compound's built-in benzyl group can be used as a protected phenol, which, upon hydrogenolysis, can reveal a hydroxyl moiety for further derivatization or to modulate the final drug candidate's polarity.

Iterative Library Synthesis of Poly-Substituted Pyridines

The compound's orthogonal reactivity profile makes it a cornerstone building block for generating diverse libraries of 2,3,5-trisubstituted pyridines. Researchers can first exploit the C5-bromine in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to introduce an aryl or amine group [1]. Following this, the C2-fluorine can be displaced via SNAr with another amine, allowing for rapid exploration of chemical space and the creation of highly functionalized drug-like molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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